molecular formula C4H6Cl2 B087124 1,2-Dichloro-2-butene CAS No. 13602-13-6

1,2-Dichloro-2-butene

Cat. No.: B087124
CAS No.: 13602-13-6
M. Wt: 124.99 g/mol
InChI Key: VOGHDWQJCXXBMH-UHFFFAOYSA-N
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Description

1,2-Dichloro-2-butene is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used primarily in organic synthesis. The compound is characterized by the presence of two chlorine atoms attached to the second carbon of a butene chain, making it a dichlorinated derivative of butene.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-2-butene can be synthesized through the addition of chlorine to 2-butyne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a halogenation mechanism, where the chlorine atoms add across the triple bond of 2-butyne to form the dichlorinated product.

Industrial Production Methods

Industrial production of this compound often involves the hydrochlorination of 2-chloro-1,3-butadiene. This process is carried out in a vertical packed column reactor, where a mixture of 2-chloro-1,3-butadiene and hydrochloric acid solution of a catalyst is fed from the top, and gaseous hydrogen chloride is introduced from the bottom. The reaction is conducted at a controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-2-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The compound can participate in addition reactions with reagents such as hydrogen bromide, resulting in the formation of 1-bromo-2-chloro-2-butene.

    Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or chlorinated aldehydes.

Common Reagents and Conditions

    Hydroxide Ions: Used in substitution reactions to replace chlorine atoms with hydroxyl groups.

    Hydrogen Bromide: Used in addition reactions to add bromine across the double bond.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

Major Products

    Alcohols: Formed through substitution reactions.

    Bromo-chloro Butenes: Formed through addition reactions.

    Epoxides and Aldehydes: Formed through oxidation reactions.

Scientific Research Applications

1,2-Dichloro-2-butene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is used in the production of chlorinated polymers and copolymers.

    Biological Studies: It serves as a model compound in studies of halogenated hydrocarbons and their biological effects.

    Industrial Applications: Used in the manufacture of adhesives, sealants, and coatings.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-2-butene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the double bond in the butene chain allows for addition reactions with electrophiles. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

1,2-Dichloro-2-butene can be compared with other dichlorinated butenes such as 1,3-dichloro-2-butene and 1,4-dichloro-2-butene. While all these compounds share the presence of two chlorine atoms and a butene chain, their reactivity and applications differ due to the position of the chlorine atoms:

    1,3-Dichloro-2-butene: Used as an intermediate in the synthesis of monomers and polymers. It has different reactivity due to the position of the chlorine atoms.

    1,4-Dichloro-2-butene: Used in the production of chloroprene and other chemicals. It has unique reactivity and applications compared to this compound.

Properties

CAS No.

13602-13-6

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

1,2-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3

InChI Key

VOGHDWQJCXXBMH-UHFFFAOYSA-N

Isomeric SMILES

C/C=C(/CCl)\Cl

SMILES

CC=C(CCl)Cl

Canonical SMILES

CC=C(CCl)Cl

13602-13-6

Origin of Product

United States

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